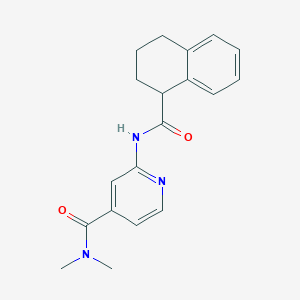
N-(2-anilino-3-methylbutyl)-3,5-dimethyloxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-anilino-3-methylbutyl)-3,5-dimethyloxolane-2-carboxamide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features an anilino group, a methylbutyl chain, and a dimethyloxolane ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-anilino-3-methylbutyl)-3,5-dimethyloxolane-2-carboxamide typically involves the reaction of 2-anilino-3-methylbutylamine with 3,5-dimethyloxolane-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-anilino-3-methylbutyl)-3,5-dimethyloxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: The anilino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
N-(2-anilino-3-methylbutyl)-3,5-dimethyloxolane-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-anilino-3-methylbutyl)-3,5-dimethyloxolane-2-carboxamide involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds and π-π interactions with biological macromolecules, while the oxolane ring may enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-anilino-6-dibutylamino-3-methylfluoran: Known for its applications in light-driven phase change materials and security inks.
2-anilino-3-methylbutylamine: A precursor in the synthesis of N-(2-anilino-3-methylbutyl)-3,5-dimethyloxolane-2-carboxamide.
Uniqueness
This compound stands out due to its unique combination of an anilino group, a methylbutyl chain, and a dimethyloxolane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-anilino-3-methylbutyl)-3,5-dimethyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-12(2)16(20-15-8-6-5-7-9-15)11-19-18(21)17-13(3)10-14(4)22-17/h5-9,12-14,16-17,20H,10-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWKQWSBJKBWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1C(=O)NCC(C(C)C)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-chlorophenyl)methyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7050565.png)
![(2-methyl-1H-imidazol-5-yl)-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7050581.png)
![3,5-dimethyl-N-[(3-sulfamoylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B7050585.png)
![1-(3,4-dihydro-2H-chromen-3-yl)-3-[(3-methylthiophen-2-yl)methyl]urea](/img/structure/B7050588.png)
![2-(2,3-dihydro-1-benzofuran-5-yl)-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]acetamide](/img/structure/B7050591.png)
![1-[1-(Difluoromethyl)cyclopropyl]-3-[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7050599.png)
![3-bromo-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]furan-2-carboxamide](/img/structure/B7050602.png)
![N-[2-(3-chlorophenoxy)ethyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7050606.png)
![[1-(2,4-Difluorophenyl)-5-methylpyrazol-3-yl]-(4-hydroxy-4-methylpiperidin-1-yl)methanone](/img/structure/B7050611.png)
![[1-(2,4-Difluorophenyl)-5-methylpyrazol-3-yl]-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7050629.png)
![2-[(2-cyclopent-2-en-1-ylacetyl)amino]-N,N-dimethylpyridine-4-carboxamide](/img/structure/B7050631.png)
![3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)-N-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]propanamide](/img/structure/B7050638.png)

![N-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide](/img/structure/B7050672.png)
